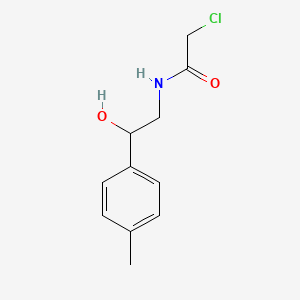

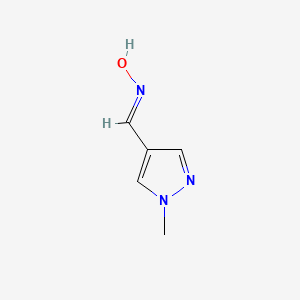

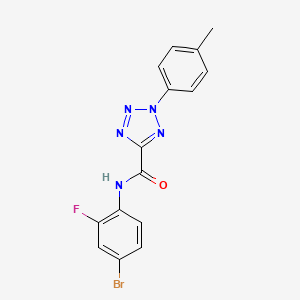

2-chloro-N-(2-hydroxy-2-(p-tolyl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Environmental Impact and Metabolism

Comparative Metabolism in Human and Rat Liver Microsomes : Studies on chloroacetamide herbicides, including acetochlor, have demonstrated differences in metabolism between human and rat liver microsomes. Acetochlor and metolachlor are metabolized to specific metabolites, with rat liver microsomes showing higher metabolism rates than human liver microsomes. These findings suggest species-specific pathways in the metabolism of these herbicides, highlighting the importance of understanding human health implications (Coleman et al., 2000).

Herbicide Distribution in the Hydrologic System : Research conducted on the occurrence of acetochlor in the environment during its first season of extensive use in the midwestern United States found that acetochlor was detected in a significant percentage of rain and stream samples, although not in groundwater. This study provides valuable data on the environmental presence and distribution of newly introduced herbicides (Kolpin et al., 1996).

Chemical Synthesis and Mechanistic Insights

Radiosynthesis of Chloroacetanilide Herbicides : The development of high specific activity radiolabeled forms of acetochlor for studies on its metabolism and mode of action demonstrates the utility of these compounds in detailed mechanistic studies. Such research aids in understanding the environmental and biological fate of these herbicides (Latli & Casida, 1995).

Adsorption, Mobility, and Efficacy Influenced by Soil Properties : The interaction of chloroacetamide herbicides with soil properties has been explored, showing that adsorption is positively correlated with organic-matter content, clay content, and surface area. These findings are crucial for understanding the environmental behavior of these herbicides and optimizing their use in agricultural settings (Peter & Weber, 1985).

Chemoselective Acetylation for Antimalarial Drug Synthesis : The use of immobilized lipase for the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the potential of chloroacetamide derivatives in pharmaceutical synthesis processes (Magadum & Yadav, 2018).

properties

IUPAC Name |

2-chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8-2-4-9(5-3-8)10(14)7-13-11(15)6-12/h2-5,10,14H,6-7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQANEGVMTSERRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2689457.png)

![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)

![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)

![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)